

# Vidupiprant Fails to Show Efficacy in Asthma: A Comparative Analysis of Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Vidupiprant |           |
| Cat. No.:            | B611685     | Get Quote |

#### For Immediate Release

A comprehensive review of the experimental data for **Vidupiprant** (AMG 853), a dual antagonist of the prostaglandin D2 (PGD2) receptors DP1 and CRTH2, reveals a lack of efficacy in improving asthma symptoms and lung function in patients with inadequately controlled moderate-to-severe asthma. This comparison guide provides a detailed analysis of the **Vidupiprant** clinical trial results, juxtaposed with data from a similar investigational drug, Fevipiprant, and established standard-of-care treatments for asthma. This objective comparison is intended for researchers, scientists, and drug development professionals to inform future research and clinical strategies in the management of asthma.

#### **Executive Summary**

Vidupiprant, as an add-on therapy to inhaled corticosteroids, did not demonstrate any significant clinical benefit over placebo in a key Phase 2 clinical trial. The primary endpoint, a change in the Asthma Control Questionnaire (ACQ) score, was not met. Furthermore, no significant improvements were observed in secondary endpoints, including lung function as measured by Forced Expiratory Volume in one second (FEV1) and the rate of asthma exacerbations. In contrast, another DP2 receptor antagonist, Fevipiprant, has shown mixed but in some cases statistically significant improvements in certain asthma outcomes. Moreover, established therapies such as inhaled corticosteroid (ICS)/long-acting β2-agonist (LABA) combinations, long-acting muscarinic antagonists (LAMAs), and biologics consistently



demonstrate significant efficacy in improving lung function and reducing exacerbations in patients with persistent asthma.

## **Comparative Efficacy Data**

The following tables summarize the quantitative data from clinical trials of **Vidupiprant**, Fevipiprant, and standard-of-care asthma treatments.

Table 1: Comparison of Efficacy in Asthma Clinical Trials



| Treatment                                     | Mechanism of<br>Action                   | Change in<br>FEV1 from<br>Baseline                                                                    | Reduction in<br>Asthma<br>Exacerbation<br>Rate                                                                   | Change in Asthma Control Questionnaire (ACQ) Score                                             |
|-----------------------------------------------|------------------------------------------|-------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------|
| Vidupiprant<br>(AMG 853)                      | Dual<br>DP1/CRTH2<br>Antagonist          | No significant difference compared to placebo[1]                                                      | No significant difference compared to placebo[1]                                                                 | No significant difference compared to placebo (Placebo: -0.492; Vidupiprant: -0.444 to -0.555) |
| Fevipiprant                                   | CRTH2<br>Antagonist                      | Statistically significant improvements in some trials, but not consistently clinically meaningful.[2] | Modest, sometimes statistically significant reductions, particularly in patients with high eosinophil counts.[2] | Statistically significant improvements in some trials.                                         |
| ICS/LABA (e.g.,<br>Budesonide/For<br>moterol) | Anti-<br>inflammatory/Bro<br>nchodilator | Significant and clinically meaningful improvements.                                                   | Significant reductions.                                                                                          | Significant improvements.                                                                      |
| LAMA (e.g.,<br>Tiotropium)                    | Bronchodilator                           | Significant improvements as add-on therapy.                                                           | Significant reductions as add-on therapy.                                                                        | Significant improvements.                                                                      |
| Anti-IgE (e.g.,<br>Omalizumab)                | Biologic                                 | Significant improvements in allergic asthma.                                                          | Significant reductions in allergic asthma.                                                                       | Significant improvements.                                                                      |



### **Mechanism of Action: The PGD2 Pathway**

**Vidupiprant** and Fevipiprant both target the Prostaglandin D2 (PGD2) signaling pathway, which is implicated in the inflammatory cascade of asthma. PGD2, released from mast cells, activates two receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). Activation of these receptors contributes to the recruitment of eosinophils, basophils, and T-helper 2 (Th2) cells into the airways, promoting inflammation and bronchoconstriction. **Vidupiprant** is a dual antagonist of both DP1 and CRTH2, whereas Fevipiprant is a selective antagonist of CRTH2.



Click to download full resolution via product page

PGD2 signaling pathway in asthma and points of intervention.

## **Experimental Protocols**

The clinical trial data for **Vidupiprant** is primarily derived from a Phase 2, randomized, double-blind, placebo-controlled study (NCT01018550). A summary of the key methodological aspects is provided below. For complete details, readers are encouraged to consult the original publication.

Vidupiprant (AMG 853) Phase 2 Trial (NCT01018550) Protocol Summary



- Objective: To evaluate the efficacy and safety of Vidupiprant as an add-on therapy in adults with inadequately controlled moderate-to-severe persistent asthma.
- Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
- Participants: Adults aged 18-65 years with a diagnosis of asthma for at least one year, requiring treatment with a medium-to-high dose of inhaled corticosteroids.
- Intervention: Patients were randomized to receive one of four doses of Vidupiprant or placebo, administered orally for 12 weeks.
- Primary Endpoint: Change from baseline in the Asthma Control Questionnaire (ACQ) total score at week 12.
- Secondary Endpoints: Included changes in pre-bronchodilator FEV1, use of rescue medication, and the rate of asthma exacerbations.

The experimental workflows for the comparator drug trials were broadly similar, with variations in specific inclusion criteria, drug dosages, and primary endpoints.





Click to download full resolution via product page

Typical workflow for a randomized controlled asthma clinical trial.

#### Conclusion

The available experimental evidence does not support the efficacy of **Vidupiprant** in the treatment of moderate-to-severe asthma. The failure to meet primary and secondary endpoints in its key clinical trial stands in contrast to the established benefits of standard-of-care treatments and the mixed results of the mechanistically similar drug, Fevipiprant. These



findings underscore the complexities of targeting the PGD2 pathway in asthma and highlight the importance of robust clinical trial data in guiding drug development. Researchers and clinicians should consider these results when designing future studies and making therapeutic decisions for patients with asthma.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Safety and efficacy of the prostaglandin D2 receptor antagonist AMG 853 in asthmatic patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of fevipiprant in patients with uncontrolled asthma: Two replicate, phase 3, randomised, double-blind, placebo-controlled trials (ZEAL-1 and ZEAL-2) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Vidupiprant Fails to Show Efficacy in Asthma: A Comparative Analysis of Experimental Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611685#reproducibility-of-vidupiprant-experimental-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com